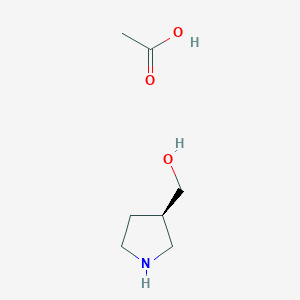

(R)-Pyrrolidin-3-ylmethanol acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-Pyrrolidin-3-ylmethanol acetate is an organic compound that belongs to the class of esters It is derived from pyrrolidine, a five-membered nitrogen-containing heterocycle, and methanol acetate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Pyrrolidin-3-ylmethanol acetate typically involves the esterification of ®-Pyrrolidin-3-ylmethanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of ®-Pyrrolidin-3-ylmethanol acetate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-Pyrrolidin-3-ylmethanol acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed under basic conditions.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-Pyrrolidin-3-ylmethanol acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is used in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of ®-Pyrrolidin-3-ylmethanol acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active ®-Pyrrolidin-3-ylmethanol, which can then interact with its target. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Linalool: An acyclic monoterpene alcohol with a pleasant floral odor.

Linalyl acetate: An ester derived from linalool, commonly used in perfumes and flavorings.

Isoamyl acetate: An ester with a banana-like odor, used in flavorings and fragrances.

Uniqueness

®-Pyrrolidin-3-ylmethanol acetate is unique due to its specific structure, which combines the properties of pyrrolidine and methanol acetate. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis.

Biological Activity

(R)-Pyrrolidin-3-ylmethanol acetate is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The acetate moiety contributes to its solubility and stability, enhancing its suitability for various biological applications.

| Property | Details |

|---|---|

| Molecular Formula | C7H13NO2 |

| Molecular Weight | 143.18 g/mol |

| Functional Groups | Pyrrolidine, Acetate |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It acts as a substrate for enzymes, leading to the formation of active metabolites that can modulate various biological pathways. The exact mechanisms depend on the context in which the compound is used, including potential interactions with neurotransmitter systems and cancer-related pathways.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, derivatives of pyrrolidine have shown significant inhibition of cancer cell growth in vitro. A study demonstrated that certain pyrrole derivatives exhibited IC50 values as low as 15 nM against MCF-7 breast cancer cells, indicating strong anticancer activity .

Neuropharmacological Effects

The compound's structural similarity to neurotransmitters suggests potential activity in modulating neural pathways. Preliminary studies indicate that it may influence neurotransmission, potentially impacting conditions such as anxiety and depression .

Case Studies

-

Study on Anticancer Activity

- Objective : To evaluate the efficacy of this compound derivatives against breast cancer cell lines.

- Method : MTT assays were performed on MDA-MB-231 and MCF-7 cell lines.

- Results : Compounds exhibited varying degrees of cytotoxicity, with certain derivatives showing IC50 values significantly lower than standard chemotherapeutics .

-

Neuropharmacological Assessment

- Objective : Investigate the effects of this compound on neurotransmitter modulation.

- Method : Behavioral assays in rodent models were conducted to assess anxiolytic effects.

- Results : The compound demonstrated promise in reducing anxiety-like behaviors, suggesting its potential as a therapeutic agent for anxiety disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the pyrrolidine ring can significantly influence potency and selectivity towards specific biological targets .

| Derivative | IC50 (nM) | Activity Type |

|---|---|---|

| Compound 1 | 15 | Anticancer (MCF-7) |

| Compound 2 | 60 | Anticancer (MDA-MB-231) |

| Compound 3 | 25 | Anxiolytic |

Properties

IUPAC Name |

acetic acid;[(3R)-pyrrolidin-3-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.C2H4O2/c7-4-5-1-2-6-3-5;1-2(3)4/h5-7H,1-4H2;1H3,(H,3,4)/t5-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGKLTMDSPSILTK-NUBCRITNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CNCC1CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C1CNC[C@@H]1CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.